molecular formula C11H16Cl2N2 B13547370 4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride

4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride

Cat. No.: B13547370
M. Wt: 247.16 g/mol
InChI Key: GGCMSCRRSFSNSU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride is a chemical compound with the molecular formula C11H14N2.2ClH. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond.

Preparation Methods

The synthesis of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride typically involves the alkylation of bipyridine derivatives. One common method is the direct N-alkylation using commercially available starting compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as 1,3-propanesultone . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of bipyridinium salts, while reduction can yield tetrahydropyridine derivatives .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride involves its interaction with molecular targets and pathways. In biological systems, it can act as a redox-active compound, participating in electron transfer reactions. This can lead to the modulation of oxidative stress and inflammation pathways . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry applications .

Comparison with Similar Compounds

4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share a similar bipyridine scaffold, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is commonly used as a ligand in coordination chemistry, while 4,4’-bipyridine is known for its electrochemical properties . The unique structural features of 4-Methyl-1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride, such as the presence of a methyl group and the tetrahydro configuration, contribute to its distinct chemical behavior and applications .

Biological Activity

4-Methyl-1,2,5,6-tetrahydro-3,4'-bipyridine dihydrochloride (CAS Number: 2445790-77-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 247.1641 g/mol
  • Structure : The compound features a tetrahydro-bipyridine structure which is significant in its biological activity.

Biological Activities

Research indicates that compounds similar to 4-methyl-1,2,5,6-tetrahydro-3,4'-bipyridine exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that derivatives of tetrahydropyridines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have been reported to target specific pathways involved in cancer progression .
  • Antibacterial Properties :
    • The compound may possess antibacterial properties similar to other tetrahydropyridine derivatives. Research into related structures has highlighted their effectiveness against a range of bacterial strains .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that the compound could modulate inflammatory pathways. Compounds with similar structures have been identified as histone deacetylase (HDAC) inhibitors, which play a role in inflammatory processes .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • HDAC Inhibition : The compound may inhibit HDAC enzymes, which are involved in the regulation of gene expression related to inflammation and cancer .
  • Cell Signaling Pathways : It likely affects multiple signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrahydropyridine derivatives:

StudyFindings
Torres et al. (2022)Reported antitumor effects in vitro for related compounds with tetrahydropyridine structures .
Butler et al. (2018)Identified selectivity for HDAC6 among tetrahydropyridine derivatives and their potential in treating inflammatory diseases .
ResearchGate StudyHighlighted the antioxidant properties of related tetrahydro compounds found in fruits .

Properties

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride

InChI

InChI=1S/C11H14N2.2ClH/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10;;/h3-4,6-7,13H,2,5,8H2,1H3;2*1H

InChI Key

GGCMSCRRSFSNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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